5-Fold Superior Aldose Reductase Inhibition Potency of 2-Thioxo Derivative Versus Clinical Comparator Epalrestat
The (4-oxo-2-thioxothiazolidin-3-yl)acetic acid derivative (Z)-2-(5-(1-(5-butylpyrazin-2-yl)ethylidene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid (compound 3) demonstrated over five times greater potency than the clinically approved aldose reductase inhibitor epalrestat in an in vitro enzymatic assay using ALR2 isolated from rat eye lenses [1]. The compounds studied exhibited submicromolar IC50 values against ALR2, establishing the scaffold's intrinsic capability for high-affinity target engagement.
| Evidence Dimension | Aldose reductase (ALR2) inhibition potency |
|---|---|
| Target Compound Data | Submicromolar IC50 values; compound 3 >5× more potent than epalrestat |
| Comparator Or Baseline | Epalrestat (clinically used aldose reductase inhibitor) |
| Quantified Difference | >5-fold increased potency |
| Conditions | ALR2 enzyme isolated from rat eye lenses; in vitro enzymatic assay |
Why This Matters
This scaffold offers a validated starting point for developing next-generation aldose reductase inhibitors with potency exceeding the current clinical standard.
- [1] Kucerova-Chlupacova M, et al. (4-Oxo-2-thioxothiazolidin-3-yl)acetic acids as potent and selective aldose reductase inhibitors. Chem Biol Interact. 2020;332:109286. doi:10.1016/j.cbi.2020.109286. View Source
